

Application Notes and Protocols for 2,2-Dimethylbutanamide

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Compound of Interest

Compound Name: 2,2-Dimethylbutanamide

Cat. No.: B3045117

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures, characterization data, and potential applications related to **2,2-Dimethylbutanamide**. The information is intended to guide researchers in the synthesis, analysis, and further investigation of this compound and its derivatives.

Physicochemical Properties and Characterization Data

2,2-Dimethylbutanamide is a simple aliphatic amide. Its physical and chemical properties are summarized below. While specific experimental spectra for this compound are not widely published, typical spectral characteristics can be predicted based on its structure.

Table 1: Physicochemical Properties of **2,2-Dimethylbutanamide**

Property	Value	Source
Molecular Formula	C ₆ H ₁₃ NO	--INVALID-LINK--
Molecular Weight	115.17 g/mol	--INVALID-LINK--
CAS Number	102014-33-5	--INVALID-LINK--
Appearance	Predicted: White to off-white solid or colorless liquid	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Predicted: Soluble in water and polar organic solvents	--INVALID-LINK--

Table 2: Predicted Spectroscopic Data for **2,2-Dimethylbutanamide**

Technique	Predicted Chemical Shifts / Frequencies
¹ H NMR	δ (ppm): 0.8-0.9 (t, 3H, -CH ₂ CH ₃), 1.1-1.2 (s, 6H, -C(CH ₃) ₂ -), 1.5-1.6 (q, 2H, -CH ₂ CH ₃), 5.5-7.5 (br s, 2H, -CONH ₂)
¹³ C NMR	δ (ppm): ~9 (-CH ₂ CH ₃), ~25 (-C(CH ₃) ₂ -), ~35 (-CH ₂ CH ₃), ~40 (-C(CH ₃) ₂ -), ~180 (-CONH ₂)
IR	ν (cm ⁻¹): ~3350, ~3180 (N-H stretch), ~2960 (C-H stretch), ~1650 (C=O stretch, Amide I), ~1620 (N-H bend, Amide II)

Note: Predicted data is based on the analysis of similar chemical structures and general principles of spectroscopy. Actual experimental data may vary.

Experimental Protocols

The following protocols provide methodologies for the synthesis and characterization of **2,2-Dimethylbutanamide**.

This protocol describes the direct amidation of 2,2-dimethylbutanoic acid using aqueous ammonia. This method is a straightforward approach for preparing primary amides from carboxylic acids.^{[1][2]}

Materials:

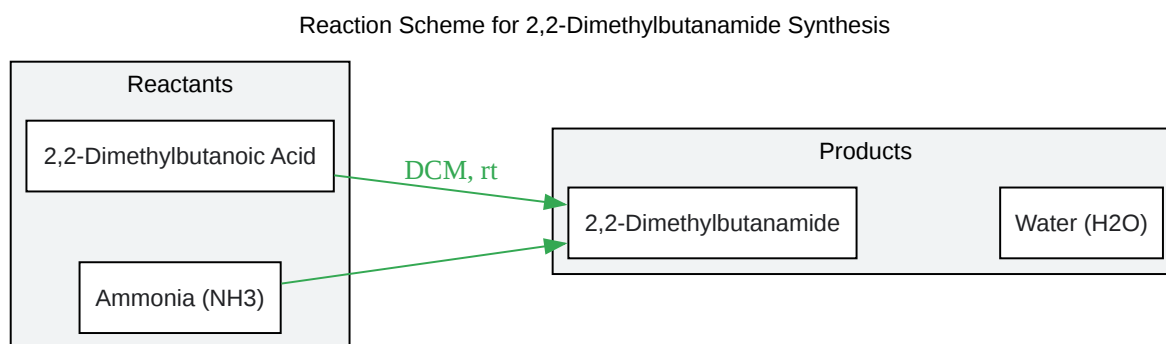
- 2,2-Dimethylbutanoic acid
- Concentrated aqueous ammonia (28-30%)
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a 100 mL round-bottom flask, dissolve 2,2-dimethylbutanoic acid (1.0 eq) in dichloromethane (50 mL).
- Cool the solution in an ice bath.
- Slowly add concentrated aqueous ammonia (3.0 eq) to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 24 hours.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

- The crude product can be purified by recrystallization or column chromatography on silica gel.

Diagram 1: Synthesis of **2,2-Dimethylbutanamide**



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Caption: Synthesis of **2,2-Dimethylbutanamide** from 2,2-Dimethylbutanoic Acid.

This protocol outlines the standard analytical methods for confirming the identity and purity of the synthesized **2,2-Dimethylbutanamide**.

Materials:

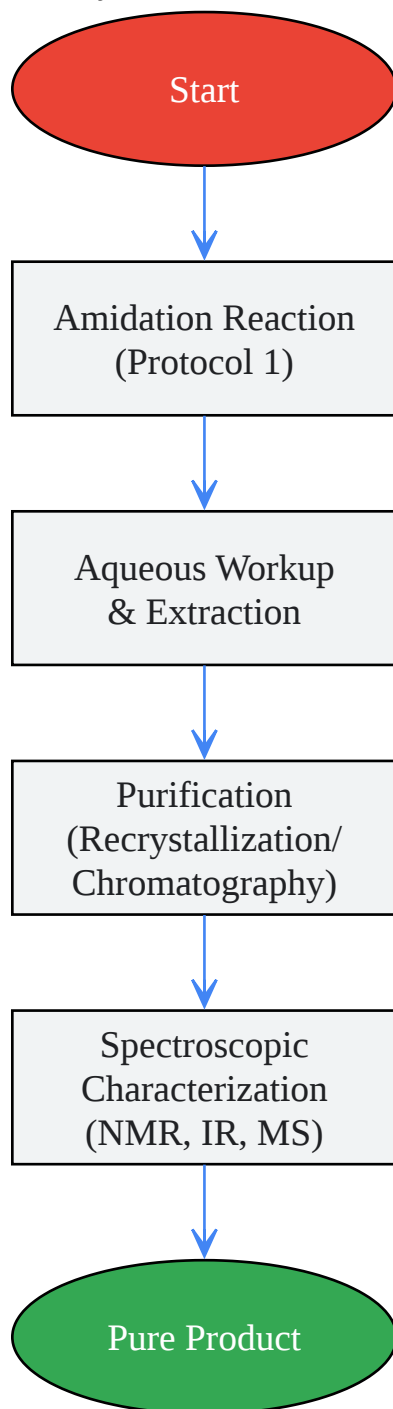
- Synthesized **2,2-Dimethylbutanamide**
- Deuterated chloroform (CDCl_3) for NMR
- Potassium bromide (KBr) for IR
- NMR spectrometer
- FTIR spectrometer
- Mass spectrometer (e.g., GC-MS)

Procedure:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small sample of the purified product in CDCl_3 .
 - Acquire ^1H and ^{13}C NMR spectra.
 - Compare the obtained spectra with the predicted chemical shifts in Table 2.
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Prepare a KBr pellet containing a small amount of the product.
 - Acquire the IR spectrum.
 - Identify the characteristic peaks for the amide functional group as listed in Table 2.
- Mass Spectrometry (MS):
 - Analyze the sample using GC-MS to determine the molecular weight and fragmentation pattern.
 - The expected molecular ion peak $[\text{M}]^+$ should be observed at $m/z = 115.17$.

Diagram 2: Experimental Workflow for Synthesis and Characterization

Workflow for Synthesis and Characterization

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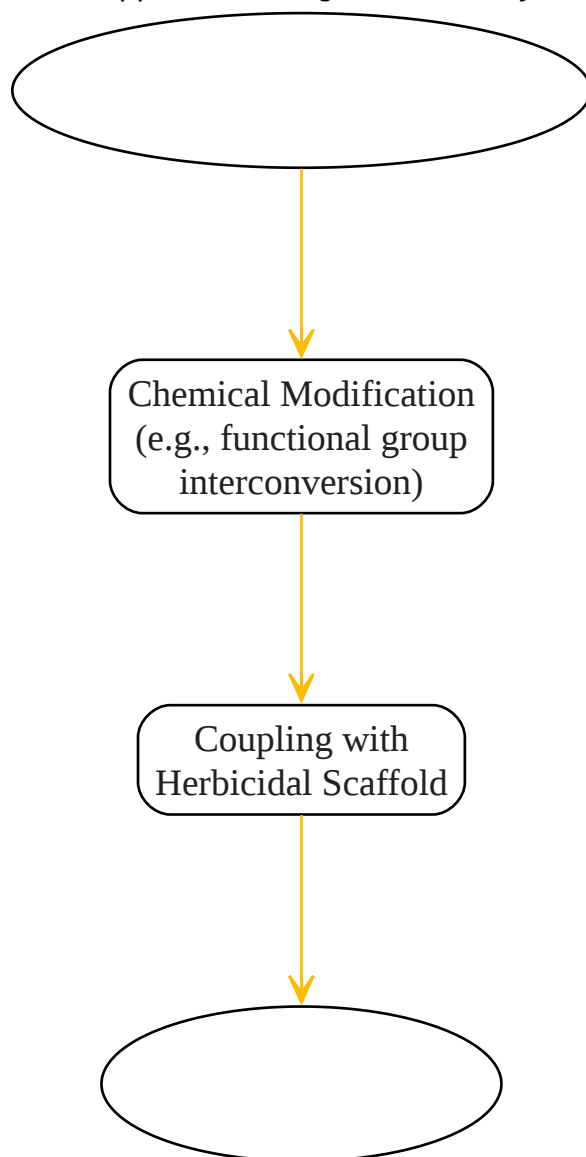
Caption: Workflow for the synthesis and characterization of **2,2-Dimethylbutanamide**.

Potential Applications

While direct applications of **2,2-Dimethylbutanamide** are not extensively documented, its structure suggests potential utility as a chemical intermediate, particularly in the agrochemical industry. A closely related compound, 2-amino-2,3-dimethylbutanamide, is a known intermediate in the synthesis of imidazolinone herbicides.[3] This suggests that **2,2-Dimethylbutanamide** could serve as a synthon for novel herbicide candidates.

Diagram 3: Proposed Role as an Agrochemical Intermediate

Potential Application in Agrochemical Synthesis



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Caption: Proposed synthetic route utilizing **2,2-Dimethylbutanamide** as an intermediate.

Biological Context

The biological activity of **2,2-Dimethylbutanamide** has not been specifically reported. However, simple aliphatic amides have been studied in various biological contexts. For instance, some aliphatic amides have been shown to affect oncogenic transformation in cell-based assays.[4] The amide bond is a fundamental functional group in biological systems, forming the backbone of peptides and proteins.[5] The study of simple amides like **2,2-Dimethylbutanamide** could provide insights into their interactions with biological systems and their potential as scaffolds for the development of new bioactive molecules. Further research is required to elucidate any specific biological roles of **2,2-Dimethylbutanamide**.

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